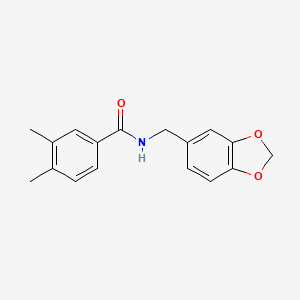

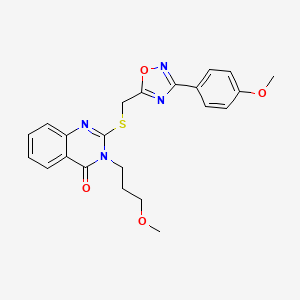

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. Despite its recreational use, MDMA has also been the subject of scientific research due to its potential therapeutic applications. In

Aplicaciones Científicas De Investigación

Mitosis Inhibition in Plant Cells

A study on N-(1,1-dimethylpropynyl) benzamide series, which shares structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide, highlighted its role as a powerful and selective inhibitor of mitosis in plant cells. This was demonstrated through its characteristic effect on seedlings of various species, indicating its potential for agricultural research and development of herbicidal agents (Merlin et al., 1987).

Synthetic Utility in Chemistry

Research into the chemistry and synthetic utility of α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals revealed the reactivity of compounds like N,N-Dimethylbenzamide in reactions with vicinal cis-diols. This study underscores the compound's significance in organic synthesis, offering pathways for the creation of novel molecules and intermediates (Hanessian & Moralioglu, 1972).

Antiproliferative Activity Against Cancer Cell Lines

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide, were examined for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. This study demonstrates the compound's potential as a template for developing novel anticancer agents, highlighting its role in inducing apoptosis in cancer cells (Corbo et al., 2016).

Biosensor Development

The development of a high-sensitive biosensor based on a novel modified electrode for the electrocatalytic determination of biomolecules showcases the application of derivatives of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide in analytical chemistry and diagnostics. This study not only expands the compound's utility in scientific research but also its potential in medical and environmental monitoring (Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-11-3-5-14(7-12(11)2)17(19)18-9-13-4-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWNJDJTPFUZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322427 |

Source

|

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide | |

CAS RN |

349618-67-3 |

Source

|

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2773112.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)

![N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2773122.png)

![Methyl 2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetate;hydrochloride](/img/structure/B2773128.png)